7-(4-fluorophenyl)-2-{[2-(4-methoxyphenyl)ethyl]amino}-7,8-dihydroquinazolin-5(6H)-one
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Overview
Description
7-(4-Fluorophenyl)-2-{[2-(4-methoxyphenyl)ethyl]amino}-7,8-dihydroquinazolin-5(6H)-one is a synthetic organic compound belonging to the quinazolinone class This compound is characterized by its complex structure, which includes a quinazolinone core substituted with fluorophenyl and methoxyphenyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 7-(4-fluorophenyl)-2-{[2-(4-methoxyphenyl)ethyl]amino}-7,8-dihydroquinazolin-5(6H)-one typically involves multi-step organic reactions. One common route includes the condensation of 4-fluoroaniline with 2-(4-methoxyphenyl)ethylamine, followed by cyclization with appropriate reagents to form the quinazolinone core. The reaction conditions often involve the use of solvents like ethanol or methanol, and catalysts such as acids or bases to facilitate the cyclization process.
Industrial Production Methods: In an industrial setting, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures to monitor the reaction progress and product quality.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxyphenyl group, leading to the formation of quinones or other oxidized derivatives.
Reduction: Reduction reactions can target the quinazolinone core, potentially converting it to dihydroquinazoline derivatives.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride under mild conditions.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products:
Oxidation: Quinones or hydroxylated derivatives.
Reduction: Dihydroquinazoline derivatives.
Substitution: Substituted quinazolinones with various functional groups.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its interactions with biological macromolecules and potential as a biochemical probe.
Medicine: Studied for its pharmacological properties, including potential anti-cancer, anti-inflammatory, and antimicrobial activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 7-(4-fluorophenyl)-2-{[2-(4-methoxyphenyl)ethyl]amino}-7,8-dihydroquinazolin-5(6H)-one involves its interaction with specific molecular targets. It may act by binding to enzymes or receptors, modulating their activity and influencing cellular pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
- 7-(4-Chlorophenyl)-2-{[2-(4-methoxyphenyl)ethyl]amino}-7,8-dihydroquinazolin-5(6H)-one
- 7-(4-Bromophenyl)-2-{[2-(4-methoxyphenyl)ethyl]amino}-7,8-dihydroquinazolin-5(6H)-one
- 7-(4-Methylphenyl)-2-{[2-(4-methoxyphenyl)ethyl]amino}-7,8-dihydroquinazolin-5(6H)-one
Uniqueness: The presence of the fluorophenyl group in 7-(4-fluorophenyl)-2-{[2-(4-methoxyphenyl)ethyl]amino}-7,8-dihydroquinazolin-5(6H)-one imparts unique electronic and steric properties, which can influence its reactivity and interactions with biological targets. This makes it distinct from its chlorophenyl, bromophenyl, and methylphenyl analogs.
Properties
Molecular Formula |
C23H22FN3O2 |
---|---|
Molecular Weight |
391.4 g/mol |
IUPAC Name |
7-(4-fluorophenyl)-2-[2-(4-methoxyphenyl)ethylamino]-7,8-dihydro-6H-quinazolin-5-one |
InChI |
InChI=1S/C23H22FN3O2/c1-29-19-8-2-15(3-9-19)10-11-25-23-26-14-20-21(27-23)12-17(13-22(20)28)16-4-6-18(24)7-5-16/h2-9,14,17H,10-13H2,1H3,(H,25,26,27) |
InChI Key |
LDLODSICZPMUJE-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)CCNC2=NC=C3C(=N2)CC(CC3=O)C4=CC=C(C=C4)F |
Origin of Product |
United States |
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